molecular formula C7H9BrClNO2S B13588738 (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoicacidhydrochloride

(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoicacidhydrochloride

Katalognummer: B13588738
Molekulargewicht: 286.57 g/mol
InChI-Schlüssel: SUIVLBGQPRGTNQ-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride is a compound that features a thiophene ring substituted with a bromine atom at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride typically involves the bromination of thiophene derivatives. One common method includes the use of N-bromosuccinimide (NBS) to brominate the 5-position of thiophene . The resulting brominated thiophene is then subjected to further reactions to introduce the amino and propanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination of thiophene.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while oxidation can produce thiophene oxides.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and thiophene ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and propanoic acid groups

Eigenschaften

Molekularformel

C7H9BrClNO2S

Molekulargewicht

286.57 g/mol

IUPAC-Name

(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H/t5-;/m0./s1

InChI-Schlüssel

SUIVLBGQPRGTNQ-JEDNCBNOSA-N

Isomerische SMILES

C1=C(SC=C1C[C@@H](C(=O)O)N)Br.Cl

Kanonische SMILES

C1=C(SC=C1CC(C(=O)O)N)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.